Field: Agrochemical and Pharmaceutical Industries
Application: “1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” is a key structural motif in active agrochemical and pharmaceutical ingredients.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its chemical formula and CAS number 220141-75-3, is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological applications. Its molecular weight is approximately 218.17 g/mol.
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance:
Several methods exist for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone:
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has various applications:
Studies on interaction mechanisms reveal that 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can interact with various biological targets:
Several compounds share structural similarities with 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Aldehyde functional group instead of ketone |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxy group introduces different reactivity |
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Different positioning of trifluoromethyl group |
4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Contains a hydroxy group; potential for different reactions |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 0.85 | Ether linkage provides distinct properties |
The presence of both methoxy and trifluoromethyl groups in 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone sets it apart from these similar compounds, influencing its reactivity and biological activity uniquely.